N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide
Overview
Description
N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide is a chemical compound with the molecular formula C14H27N3O and a molecular weight of 253.38 g/mol . This compound is known for its role as a selective antagonist of the histamine H3 receptor, which has shown potential therapeutic applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide involves the reaction of 4-(4-ethylpiperazin-1-yl)cyclohexanone with acetic anhydride under reflux conditions. The reaction is typically carried out in the presence of a base such as pyridine to facilitate the acetylation process . The product is then purified through recrystallization from isopropyl alcohol to obtain the compound as a white hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]ethanol.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with histamine H3 receptors and its potential effects on neurological functions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide involves its role as a selective antagonist of the histamine H3 receptor. By binding to this receptor, the compound inhibits the action of histamine, which can modulate various physiological processes, including neurotransmitter release and cognitive functions. The molecular targets and pathways involved include the histamine H3 receptor and associated signaling pathways that regulate neurotransmitter release in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide is unique due to its specific structure, which includes a cyclohexyl ring and an acetamide group. This structure contributes to its selective antagonistic activity at the histamine H3 receptor, distinguishing it from other similar compounds that may have different substituents or ring structures.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-3-16-8-10-17(11-9-16)14-6-4-13(5-7-14)15-12(2)18/h13-14H,3-11H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRXVADAATWHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCC(CC2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238583 | |
Record name | N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214265-83-4 | |
Record name | N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4-Ethyl-1-piperazinyl)cyclohexyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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